2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
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Description
2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a useful research compound. Its molecular formula is C23H27FN2O4 and its molecular weight is 414.477. The purity is usually 95%.
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Scientific Research Applications
Novel Potential Antipsychotic Agents
A related compound, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, demonstrated an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, unlike traditional antipsychotics. This suggests potential applications in developing new antipsychotic medications with unique mechanisms and possibly fewer side effects related to dopamine receptor activity (Wise et al., 1987).
Anti-inflammatory Activity
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory activities in some derivatives, indicating potential therapeutic applications in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Ligand for Peripheral Benzodiazepine Receptors
[3H]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide ([3H]DAA1106) was identified as a potent and selective ligand for peripheral benzodiazepine receptors, offering insights into the physiological relevance of these receptors and potential diagnostic applications in neurological and psychiatric conditions (Chaki et al., 1999).
Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones
Efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones utilizing the SNAr methodology on solid support was reported, showcasing the flexibility of synthesis and the excellent purity of final products. This has implications for the development of novel compounds within this chemical class for various applications (Ouyang et al., 1999).
Novel Multicomponent Syntheses
A novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides led to the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, indicating a methodological advancement in the synthesis of complex molecules that could be of interest in medicinal chemistry and drug discovery (Shaabani et al., 2010).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O4/c1-15(2)12-26-18-10-9-16(11-20(18)30-14-23(3,4)22(26)28)25-21(27)13-29-19-8-6-5-7-17(19)24/h5-11,15H,12-14H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKRITCDABMWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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